molecular formula C6H11NO B12285976 1-(Azetidin-3-yl)propan-2-one

1-(Azetidin-3-yl)propan-2-one

Cat. No.: B12285976
M. Wt: 113.16 g/mol
InChI Key: XNGVZGDETSFQDH-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)propan-2-one is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Azetidin-3-yl)propan-2-one can be synthesized through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-3-one derivatives, while reduction can produce various azetidine alcohols.

Scientific Research Applications

1-(Azetidin-3-yl)propan-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

Uniqueness

1-(Azetidin-3-yl)propan-2-one is unique due to its specific structural features and its ability to inhibit tubulin polymerization effectively. Compared to similar compounds, it demonstrates significant antiproliferative activity in various cancer cell lines .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1-(azetidin-3-yl)propan-2-one

InChI

InChI=1S/C6H11NO/c1-5(8)2-6-3-7-4-6/h6-7H,2-4H2,1H3

InChI Key

XNGVZGDETSFQDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CNC1

Origin of Product

United States

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